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Executive Summary

Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable antiviral agent developed as a
standalone treatment for COVID-19. It is a prodrug that is rapidly converted in the body to its
active form, AC1115. What sets Olgotrelvir apart is its dual mechanism of action,
simultaneously inhibiting two key proteins essential for the SARS-CoV-2 lifecycle: the viral main
protease (Mpro or 3CLpro) and the host's cathepsin L (CTSL). This dual-pronged attack not
only hinders viral replication but also blocks viral entry into host cells. Preclinical and clinical
studies have demonstrated Olgotrelvir's potent antiviral activity against a broad range of
SARS-CoV-2 variants, a favorable pharmacokinetic profile that eliminates the need for a
boosting agent like ritonavir, and a good safety and tolerability profile. A pivotal Phase 3 clinical
trial has met its primary and key secondary endpoints, showing a significant reduction in the
time to symptom resolution and a decrease in viral load in patients with mild to moderate
COVID-19.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral
therapeutics. Olgotrelvir emerged from these efforts as a promising next-generation oral
antiviral. Developed by ACEA Therapeutics, a subsidiary of Sorrento Therapeutics, Olgotrelvir
was designed to address some of the limitations of earlier antiviral treatments, such as the
potential for drug-drug interactions and the emergence of viral resistance.[1][2][3] This technical
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guide provides a comprehensive overview of the discovery and development of Olgotrelvir,
with a focus on its mechanism of action, preclinical data, and clinical findings.

Mechanism of Action: A Dual-Targeting Strategy

Olgotrelvir is a prodrug that undergoes conversion to its active metabolite, AC1115.[1][4][5]
AC1115 is a potent inhibitor of two distinct enzymes:

¢ SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease crucial for the
replication of SARS-CoV-2. It cleaves the viral polyproteins into functional proteins
necessary for viral assembly. By inhibiting Mpro, AC1115 effectively halts the viral replication
cycle.[3][4]

e Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes of
host cells. It plays a key role in the entry of SARS-CoV-2 into cells by priming the viral spike
protein for fusion with the host cell membrane. By inhibiting CTSL, AC1115 blocks the virus
from entering host cells.[1][4][5]

This dual-targeting approach offers the potential for a more robust and durable antiviral effect,
as it simultaneously addresses two critical and independent stages of the viral lifecycle.
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Caption: Dual mechanism of Olgotrelvir's active form, AC1115.

Preclinical Development
Enzymatic and Cell-Based Assays

The inhibitory activity of AC1115 was evaluated in a series of in vitro assays.

Table 1: In Vitro Inhibitory Activity of AC1115
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Target/Virus Assay Type Metric Value Reference
SARS-CoV-2 _
Enzymatic IC50 2.7nM [6][7]
Mpro (WA-1)
SARS-CoV-2 )
) Enzymatic IC50 14.3 nM [6]
Mpro (Omicron)
Human ,
) Enzymatic IC50 27.4 pM [6]
Cathepsin L
SARS-CoV-2 Cell-based (Vero
EC50 0.28 - 4.26 uM [5]
(WA-1) E6)
SARS-CoV-2 Cell-based (Vero
EC50 0.28 - 4.26 pM [5]
(Alpha) E6)
SARS-CoV-2 Cell-based (Vero
EC50 0.28 - 4.26 uM [5]
(Beta) E6)
SARS-CoV-2 Cell-based (Vero
EC50 0.28 - 4.26 pM [5]
(Gamma) E6)
SARS-CoV-2 Cell-based (Vero
EC50 0.28 - 4.26 pM [5]
(Delta) E6)
SARS-CoV-2 Cell-based (Vero
EC50 0.28 - 4.26 uM [5]
(Lambda) E6)
SARS-CoV-2 Cell-based (Vero
_ EC50 0.8 uM [6]
(Omicron BA.5) E6)
Cell-based
(differentiated
SARS-CoV-2
normal human EC50 <41 nM [6]

(Omicron BA.5)

bronchial

epithelial cells)

AC1115 demonstrated potent inhibition of Mpro from various SARS-CoV-2 variants, including
Omicron.[6] Notably, it also showed potent activity against nirmatrelvir-resistant Mpro E166
mutants.[1][6] The inhibition of CTSL was exceptionally potent, with a picomolar IC50 value.[6]
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In cell-based assays, Olgotrelvir effectively inhibited the replication of all tested SARS-CoV-2

variants of concern.[1][5]

Animal Models

The in vivo efficacy of Olgotrelvir was evaluated in the K18-hACEZ2 transgenic mouse model,
which is susceptible to SARS-CoV-2 infection and develops COVID-19-like disease.

o Key Findings:

o Oral administration of Olgotrelvir significantly reduced viral load in the lungs of infected

mice.[1]

o Treatment with Olgotrelvir prevented body weight loss, a key indicator of disease severity
in this model.[1]

o Olgotrelvir treatment also led to a reduction in the release of inflammatory cytokines and

lessened lung pathologies.[1]

Pharmacokinetics

Pharmacokinetic studies in animal models (dogs and monkeys) and humans demonstrated that
Olgotrelvir has high oral bioavailability, with up to 85% in animals.[7][8] A key advantage of
Olgotrelvir is that it achieves significant plasma exposure without the need for co-
administration with a pharmacokinetic enhancer like ritonavir, thereby reducing the risk of drug-
drug interactions.[1][7]

Clinical Development

Olgotrelvir has progressed through Phase 1, 2, and 3 clinical trials.

Phase 1 and 2 Studies

Phase 1 studies (NCT05364840 and NCT05523739) in healthy volunteers established a
favorable safety and pharmacokinetic profile for Olgotrelvir.[1][2] These studies confirmed its
high oral bioavailability in humans and provided the dose-ranging information necessary for
subsequent efficacy trials.
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Phase 3 Pivotal Trial (NCT05716425)

A large-scale, randomized, double-blind, placebo-controlled Phase 3 trial was conducted in
1,212 non-hospitalized adult patients with mild to moderate COVID-19.[4][9]

Table 2: Key Outcomes of the Phase 3 Clinical Trial of Olgotrelvir

. Hazard Ratio
. Olgotrelvir
Endpoint Placebo Group (95% CI) | p- Reference
Group |
value

Primary Endpoint

Median Time to

Sustained
205 hours (8.5 264 hours (11.0 1.29 (1.13 to
Recovery of 11 days) days) 1.46); p<0.001 [9][10]
ays ays .46); p<0.
COVID-19 y Y P

Symptoms

Key Secondary
Endpoint

Change in Viral

RNA Load from

Baseline at Day -2.20 -1.40 p<0.0001 [9][10]
4 (log10

copies/mL)

The trial successfully met its primary endpoint, demonstrating a statistically significant 2.4-day
reduction in the time to sustained recovery of 11 COVID-19 symptoms in patients treated with
Olgotrelvir compared to placebo.[10] Furthermore, Olgotrelvir significantly reduced the viral
RNA load at day 4 of treatment.[10]

Safety and Tolerability

Across the clinical trial program, Olgotrelvir has been shown to be safe and well-tolerated. The
most common treatment-emergent adverse events were mild and included nausea and skin
rash, which were generally more frequent in the Olgotrelvir group compared to placebo.[10]
No treatment-related serious adverse events or deaths were reported in the Phase 3 trial.
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Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

/—

Reagents:
- Recombinant Mpro enzyme
- Fluorogenic substrate
- AC1115 (test inhibitor)
- Assay buffer

(1. Add Mpro and AC1115 to microplate Wells)
( 2. Incubate to allow inhibitor binding )
( 3. Add fluorogenic substrate )

( 4. Incubate for enzymatic reaction )

5. Measure fluorescence intensity

6. Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the Mpro enzymatic inhibition assay.
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A fluorescence resonance energy transfer (FRET)-based assay is commonly used to determine
the inhibitory activity of compounds against Mpro.

e Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a specific fluorogenic peptide
substrate containing the Mpro cleavage sequence, AC1115, assay buffer (e.g., 20 mM
HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT), and 384-well plates.

e Procedure: a. A solution of Mpro enzyme is pre-incubated with varying concentrations of
AC1115 in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to
allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the
fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate
reader at appropriate excitation and emission wavelengths. d. The rate of substrate cleavage
is calculated from the linear phase of the reaction.

o Data Analysis: The percent inhibition is calculated for each concentration of AC1115 relative
to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50%
inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable
equation.

Cathepsin L (CTSL) Inhibition Assay
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Reagents:
- Recombinant human Cathepsin L
- Fluorogenic substrate (e.g., Z-FR-AMC)
- AC1115 (test inhibitor)
- Assay buffer

y

( 1. Add Cathepsin L and AC1115 to microplate Wells)

4
( 2. Incubate to allow inhibitor binding )
4
( 3. Add fluorogenic substrate )

y

( 4. Incubate for enzymatic reaction )

5. Measure fluorescence intensity

6. Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the Cathepsin L enzymatic inhibition assay.

The inhibitory activity against human CTSL is also determined using a fluorometric assay.

» Reagents and Materials: Recombinant human Cathepsin L, a fluorogenic substrate such as
Z-Phe-Arg-AMC, AC1115, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 5
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mM EDTA), and 96-well plates.

¢ Procedure: a. Cathepsin L is pre-incubated with varying concentrations of AC1115 in the
assay buffer. b. The reaction is started by adding the fluorogenic substrate. c. The increase
in fluorescence due to the release of the fluorophore is measured over time.

o Data Analysis: The IC50 value is calculated in a similar manner to the Mpro inhibition assay.

Cell-Based Antiviral Assay

( 1. Seed Vero EB6 cells in 96-well plates )

( 2. Add serial dilutions of Olgotrelvir )

3. Infect cells with SARS-CoV-2

(4. Incubate for 48-72 hours)

5. Assess cytopathic effect (CPE)

6. Calculate EC50 values

Click to download full resolution via product page

Caption: Workflow for the cell-based antiviral activity assay.
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The antiviral activity of Olgotrelvir is typically assessed by its ability to protect cells from the
cytopathic effect (CPE) induced by SARS-CoV-2 infection.

e Cells and Virus: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are
commonly used. A known titer of a SARS-CoV-2 variant is used for infection.

e Procedure: a. Vero EG6 cells are seeded in 96-well plates and allowed to adhere overnight. b.
The cells are then treated with serial dilutions of Olgotrelvir. c. Subsequently, the cells are
infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The plates are
incubated for a period of 48 to 72 hours.

o Data Analysis: The extent of CPE is quantified, often by staining the remaining viable cells
with crystal violet. The EC50 value, the concentration of the compound that protects 50% of
the cells from virus-induced death, is then calculated from the dose-response curve.

Conclusion

Olgotrelvir represents a significant advancement in the development of oral antiviral therapies
for COVID-19. Its novel dual mechanism of action, targeting both viral replication and entry,
offers a promising strategy to combat SARS-CoV-2 and its evolving variants. The robust
preclinical data, coupled with the positive results from a large-scale Phase 3 clinical trial,
underscore its potential as a standalone treatment that is both effective and well-tolerated,
without the need for a boosting agent. As Olgotrelvir moves towards potential regulatory
approval, it holds the promise of becoming a valuable tool in the ongoing management of
COVID-19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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